N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide derivatives often involves reactions that yield compounds with significant biological activities. For instance, the efficient synthesis of novel derivatives as potential antibacterial and antifungal agents has been reported, with some compounds showing similar levels of activity to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). Additionally, these compounds have been evaluated for their antimicrobial properties, indicating their potential in addressing microbial resistance issues.
Biological Activities and Therapeutic Applications
Antibacterial and Antifungal Activities : A significant number of studies have focused on evaluating the antibacterial and antifungal activities of these derivatives. Research has shown that certain synthesized compounds exhibit appreciable activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Chandrakantha et al., 2014).
Anticancer Activity : Some derivatives have demonstrated promising anticancer activities. For example, novel derivatives have been synthesized with potential inhibitory effects on certain cancer cell lines, suggesting these compounds could be developed into anticancer drugs (Tumosienė et al., 2020).
Nematocidal Activity : Studies have also explored the nematocidal activities of these compounds, with findings indicating that certain derivatives exhibit good activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This suggests a potential agricultural application in controlling nematode-related plant diseases (Liu et al., 2022).
Antioxidant Activity : The antioxidant properties of some derivatives have been assessed, revealing that certain compounds exhibit higher antioxidant activity than standard antioxidants like ascorbic acid. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Tumosienė et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-3-11(19)16-13-17-18-14(23-13)22-8-12(20)15-9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRMLDSRRONHGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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